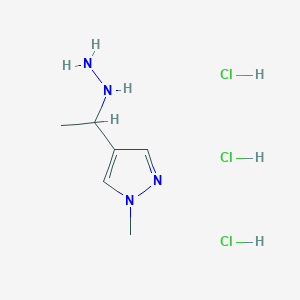

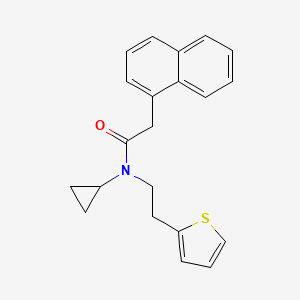

![molecular formula C19H15Cl2N5O B2812863 6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 887215-07-8](/img/structure/B2812863.png)

6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazolopyrimidines often involves the reaction of 1,2,4-triazole with other compounds. For example, one method involves the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate1.Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a triazole ring fused with a pyrimidine ring. This structure can be modified with various substituents, leading to a wide range of compounds with different properties1.Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, depending on the substituents present on the rings. For example, they can undergo protodeboronation, a reaction that involves the removal of a boron group2.Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary widely depending on their specific structure. For example, they are generally soluble in polar solvents due to the presence of the polar triazole and pyrimidine rings1.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

This compound belongs to a broader class of chemicals known for their versatility in synthetic chemistry. Researchers have synthesized various derivatives through reactions involving heteroaromatization with coumarins and other reagents, leading to novel pyrimidines and triazolo pyrimidines with potential antimicrobial activities (El-Agrody et al., 2001). Another study focused on synthesizing a derivative with a unique crystal structure, spectroscopic characteristics, and antibacterial properties (Lahmidi et al., 2019).

Pharmacological Research

The triazolo[4,5-d]pyrimidin-7-one scaffold is investigated for its potential in creating novel therapeutic agents. For example, compounds based on this structure were prepared as potential antiasthma agents, showing activity as mediator release inhibitors in basophil histamine release assays (Medwid et al., 1990). Similarly, derivatives have been synthesized and evaluated for their anticancer activity, showcasing a unique mechanism of tubulin inhibition, which is critical for cancer therapy (Zhang et al., 2007).

Antimalarial and Antimicrobial Activities

Research into derivatives of the triazolo[4,5-d]pyrimidin-7-one core has also uncovered antimalarial effects. Studies have demonstrated the synthesis of compounds with significant activity against Plasmodium berghei in mice, indicating the potential for new antimalarial therapies (Werbel et al., 1973). Additionally, the structural modifications of these compounds can lead to varying degrees of antimicrobial and antibacterial activities, suggesting a versatile platform for developing new antimicrobial agents.

Supramolecular Chemistry

The triazolo[4,5-d]pyrimidin-7-one derivatives have also found applications in supramolecular chemistry. For instance, their incorporation into crown-containing hydrogen-bonded supramolecular assemblies demonstrates the structural versatility and potential for creating complex molecular architectures with specific properties (Fonari et al., 2004).

Safety And Hazards

The safety and hazards associated with triazolopyrimidines depend on their specific structure. Some triazolopyrimidines are used as drugs and have been thoroughly tested for safety, while others may be less well-studied1.

Direcciones Futuras

The study of triazolopyrimidines is a promising area of research due to their diverse biological activities. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential as therapeutic agents1.

Please note that this is a general overview of triazolopyrimidines, and the specific compound you mentioned may have different properties. For more detailed information, it would be best to consult scientific literature or a chemistry professional.

Propiedades

IUPAC Name |

6-[(3,4-dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N5O/c1-12-2-4-13(5-3-12)10-26-18-17(23-24-26)19(27)25(11-22-18)9-14-6-7-15(20)16(21)8-14/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTNNNXIZICORE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812782.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2812783.png)

![N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2812785.png)

![ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2812786.png)

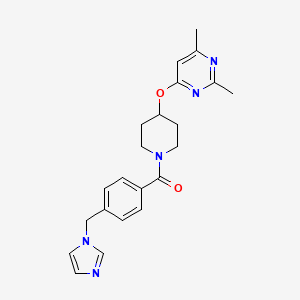

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)

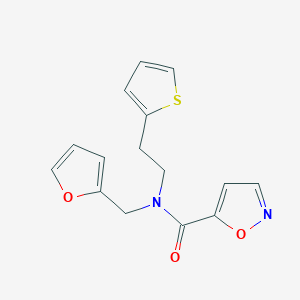

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2812795.png)

![[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine](/img/structure/B2812797.png)

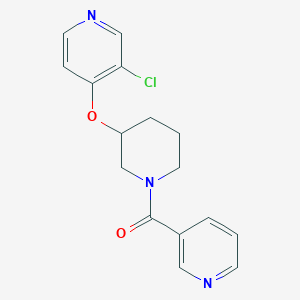

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine](/img/structure/B2812799.png)